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Introduction
These application notes provide a comprehensive overview and detailed protocols for the

preclinical evaluation of CM304, an antibody targeting the immune checkpoint receptor

CEACAM1 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1), in murine cancer

models. CM304, also known as CM-24 or MK-6018, is a humanized monoclonal antibody

designed to block the inhibitory signals mediated by CEACAM1, thereby enhancing the anti-

tumor activity of immune cells.[1][2]

Note on CM304 (CM-24/MK-6018) Development: It is important to note that the clinical

development of CM-24 (MK-6018) was discontinued by Merck following unfavorable efficacy

data.[3][4][5] These protocols are provided for research purposes to facilitate the investigation

of CEACAM1 biology and the potential of anti-CEACAM1 therapies.

CEACAM1 is expressed on various immune cells, including T cells and Natural Killer (NK)

cells, as well as on some tumor cells.[1][2] Homophilic interactions between CEACAM1 on

immune cells and tumor cells lead to the inhibition of the anti-tumor immune response.[2] By

blocking this interaction, CM304 aims to restore and enhance the cytotoxic functions of T cells

and NK cells against cancer cells.
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Data Presentation: Summary of Preclinical Models
and Treatment Regimens
The following tables summarize common experimental parameters for in vivo studies of anti-

CEACAM1 antibodies in mice.

Table 1: Recommended Syngeneic Mouse Models for Anti-CEACAM1 Efficacy Studies
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Cell Line Cancer Type Mouse Strain
Implantation
Site

Rationale

CT26 Colon Carcinoma BALB/c
Subcutaneous,

Orthotopic

Well-

characterized

immunogenic

model,

responsive to

checkpoint

inhibitors.[6][7]

MC38
Colon

Adenocarcinoma
C57BL/6 Subcutaneous

Widely used for

immunotherapy

studies,

expresses

immune

checkpoints.[6]

[7]

4T1
Mammary

Carcinoma
BALB/c

Orthotopic

(mammary fat

pad)

Highly metastatic

model, useful for

studying effects

on tumor spread.

[6][7]

B16-F10 Melanoma C57BL/6

Subcutaneous,

Intravenous (for

lung metastasis)

Poorly

immunogenic

model, suitable

for testing

combination

therapies.[7]

A20 B-cell Lymphoma BALB/c Subcutaneous

Model for

hematological

malignancies.[1]

Table 2: Dosing and Administration of Anti-CEACAM1 Antibody in Mice
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Parameter Recommendation

Dosage Range 10 - 30 mg/kg

Administration Route Intraperitoneal (i.p.) or Intravenous (i.v.)

Dosing Schedule Every 3-4 days

Vehicle Control
Isotype control antibody (e.g., human IgG4) in

sterile PBS

Combination Therapy
Can be combined with anti-PD-1 or anti-CTLA-4

antibodies

Experimental Protocols
In Vivo Tumor Model Establishment and Treatment
a. Cell Culture and Implantation:

Culture the selected cancer cell line (e.g., CT26, MC38) in the recommended medium until

they reach 80-90% confluency.

Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired

concentration (typically 1 x 10^6 to 5 x 10^6 cells per 100 µL).

For subcutaneous models, inject the cell suspension into the flank of the appropriate mouse

strain (e.g., BALB/c for CT26).[6][7]

For orthotopic models, inject the cells into the corresponding organ (e.g., mammary fat pad

for 4T1).[6]

b. Tumor Growth Monitoring:

Begin monitoring tumor growth 3-5 days after implantation.

Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[8][9]

Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[10][11]
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Randomize the mice into treatment groups when tumors reach a predetermined size (e.g.,

100 mm³).

c. Antibody Administration:

Prepare the anti-CEACAM1 antibody (CM304) and isotype control at the desired

concentration in sterile PBS.

Administer the antibody solution via intraperitoneal (i.p.) or intravenous (i.v.) injection

according to the dosing schedule.[12]

Isolation of Tumor-Infiltrating Lymphocytes (TILs)
Euthanize mice at the experimental endpoint and surgically excise the tumors.

Mechanically dissociate the tumor tissue into small pieces in a petri dish containing RPMI-

1640 medium.

Transfer the tissue fragments and medium to a gentleMACS C Tube and process using a

gentleMACS Dissociator.

Alternatively, enzymatically digest the minced tumor tissue with a solution containing

collagenase and DNase for 30-60 minutes at 37°C.[13]

Filter the resulting single-cell suspension through a 70 µm cell strainer.

Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient

centrifugation.[14][15]

Collect the lymphocyte layer, wash with PBS, and proceed to downstream analysis.

Flow Cytometry Analysis of Immune Cell Populations
Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS).

Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://ichor.bio/complete-in-vivo-antibody-dosing-guide-optimal-doses-for-mouse-models
https://bio-protocol.org/exchange/minidetail?id=6590854&type=30
https://experiments.springernature.com/articles/10.1007/978-1-4939-9167-9_8
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533618/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface

markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, Gr-1).

For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail

(containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface

staining.

After surface staining, fix and permeabilize the cells using a fixation/permeabilization kit.

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

Acquire the data on a flow cytometer and analyze using appropriate software.[16][17][18]

Cytokine Analysis
Tumor Lysate: Homogenize a portion of the excised tumor tissue in a lysis buffer containing

protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

Serum: Collect blood from mice via cardiac puncture at the time of euthanasia. Allow the

blood to clot and centrifuge to separate the serum.

Analyze the cytokine levels in the tumor lysate and serum using a multiplex immunoassay,

such as a Luminex-based cytokine array, or by ELISA.[19][20][21]
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Caption: CEACAM1 inhibitory signaling in T-cells.
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Experimental Workflow for CM304 Treatment in Mice
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Caption: Workflow for in vivo evaluation of CM304.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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